molecular formula C8H7ClF2O2S B13250673 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride

Cat. No.: B13250673
M. Wt: 240.66 g/mol
InChI Key: MHXQGSSFWHWMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a phenyl group attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride typically involves the reaction of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C8H7F2O2S+SOCl2C8H7ClF2O2S+SO2+HCl\text{C8H7F2O2S} + \text{SOCl2} \rightarrow \text{C8H7ClF2O2S} + \text{SO2} + \text{HCl} C8H7F2O2S+SOCl2→C8H7ClF2O2S+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride has several scientific research applications, including:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
  • 2,4-Difluorobenzenesulfonyl chloride

Comparison

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical properties. Compared to 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride, the chloride derivative is more reactive towards nucleophiles. In contrast, 2,4-Difluorobenzenesulfonyl chloride lacks the ethane backbone and has different reactivity and applications.

Properties

Molecular Formula

C8H7ClF2O2S

Molecular Weight

240.66 g/mol

IUPAC Name

2,2-difluoro-2-phenylethanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MHXQGSSFWHWMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.